4-Methoxy-2-(3-toluidino)nicotinonitrile

Description

Significance of Substituted Nicotinonitrile Scaffolds in Organic Chemistry

Substituted nicotinonitrile scaffolds, also known as 3-cyanopyridine (B1664610) derivatives, are a cornerstone in the field of organic and medicinal chemistry. ekb.egresearchgate.net Their significance stems from their prevalence in a multitude of biologically active molecules and functional materials. ekb.egekb.eg The pyridine (B92270) ring, a key component of this scaffold, is a common motif in natural products and pharmaceuticals, while the nitrile group offers a versatile handle for a variety of chemical transformations.

The inherent reactivity of the nicotinonitrile core allows for its elaboration into more complex molecular architectures, making it a valuable building block in synthetic organic chemistry. thieme-connect.com Furthermore, the electronic nature of the pyridine ring and the cyano group can be readily modulated by the introduction of various substituents, enabling the fine-tuning of the molecule's properties for specific applications.

In the context of medicinal chemistry, nicotinonitrile derivatives have demonstrated a broad spectrum of pharmacological activities. ekb.egnih.gov These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. ekb.egresearchgate.netnih.gov Several commercially available drugs, such as bosutinib, milrinone, and neratinib, feature the nicotinonitrile scaffold, underscoring its therapeutic relevance. researchgate.netekb.eg The ability of this scaffold to interact with various biological targets is a key driver of its widespread investigation in drug discovery programs.

Structural Characteristics and Nomenclature of 4-Methoxy-2-(3-toluidino)nicotinonitrile

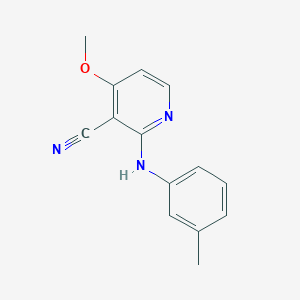

The systematic name, this compound, precisely describes the molecular architecture of the compound. The core of the molecule is a "nicotinonitrile," which is a pyridine ring with a nitrile (-C≡N) group at the 3-position. The numbering of the pyridine ring begins at the nitrogen atom and proceeds clockwise.

The substituents on this core are specified as follows:

A "methoxy" group (-OCH₃) is attached at the 4-position of the pyridine ring.

A "3-toluidino" group is attached at the 2-position. This substituent is derived from 3-toluidine (or m-toluidine), which is a toluene (B28343) molecule with an amino group at the 3-position of the benzene (B151609) ring. The "ino" suffix indicates that this amino group is attached to the pyridine ring.

The molecular formula of this compound is C₁₅H₁₃N₃O.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₃N₃O |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | 4-methoxy-2-[(3-methylphenyl)amino]pyridine-3-carbonitrile |

| CAS Number | 341966-95-8 |

This data is compiled from publicly available chemical databases.

Research Trajectories for Nicotinonitrile Derivatives with Aromatic Amine and Methoxy (B1213986) Substituents

The specific combination of an aromatic amine and a methoxy group on a nicotinonitrile scaffold, as seen in this compound, suggests several promising avenues for future research. These trajectories are largely informed by the established roles of these functional groups in modulating the biological and photophysical properties of related compounds.

Medicinal Chemistry:

The presence of the 3-toluidino group, an aromatic amine, is particularly significant. Aromatic amines are common pharmacophores that can engage in various intermolecular interactions with biological targets, such as hydrogen bonding and π-stacking. The substitution pattern on the aromatic amine can further influence binding affinity and selectivity.

Given the diverse biological activities of nicotinonitrile derivatives, research on this compound and its analogs is likely to focus on areas such as:

Anticancer Drug Discovery: Targeting various protein kinases and other enzymes involved in cancer progression.

Anti-inflammatory Agents: Investigating the inhibition of inflammatory pathways.

Antimicrobial Agents: Exploring activity against a range of bacterial and fungal pathogens.

Table 2: Examples of Biologically Active Substituted Nicotinonitriles

| Compound Class | Substituents | Biological Activity |

| 2-Aminonicotinonitriles | Various aryl and alkyl groups | Anticancer, Antimicrobial nih.gov |

| 2-Alkoxynicotinonitriles | Methoxy, Ethoxy, etc. | Anticancer, Antiviral, Anti-inflammatory researchgate.net |

| Nicotinonitriles with Aromatic Amine Substituents | Anilino, Toluidino, etc. | Kinase inhibition, Anticancer nih.gov |

Materials Science:

Beyond medicinal applications, nicotinonitrile derivatives are known for their interesting photophysical properties. nih.gov The extended π-conjugated system in this compound, encompassing the pyridine and benzene rings, suggests potential for applications in materials science. The introduction of electron-donating (methoxy, toluidino) and electron-withdrawing (nitrile) groups can lead to intramolecular charge transfer, a phenomenon that is often associated with desirable optical and electronic properties.

Future research in this area may explore the use of this compound and its derivatives in:

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting materials.

Fluorescent Probes: For the detection of specific ions or molecules.

Nonlinear Optical (NLO) Materials: For applications in photonics and optical communications.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(3-methylanilino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-10-4-3-5-11(8-10)17-14-12(9-15)13(18-2)6-7-16-14/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWZTPJYBVBUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=CC(=C2C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Methoxy 2 3 Toluidino Nicotinonitrile

Exploration of Reaction Mechanisms in Nicotinonitrile Transformations

The reactivity of 4-Methoxy-2-(3-toluidino)nicotinonitrile is a complex interplay of the electronic and steric effects of its substituents on the pyridine (B92270) ring. Understanding the individual and collective roles of the nitrile, methoxy (B1213986), and toluidino groups is crucial for predicting the molecule's behavior in chemical reactions.

Nucleophilic Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of nucleophilic reactions. The electron-withdrawing nature of the nitrile group polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Common nucleophilic additions to the nitrile group of related nicotinonitriles include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. This transformation is a common functional group interconversion in the chemistry of nicotinonitriles.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This provides a route to aminomethylpyridine derivatives.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form, after hydrolysis, ketones.

Reactivity of the Pyridine Core and its Substituents

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C4, and C6) to the ring nitrogen. chemicalbook.comnih.gov The positions of the substituents in this compound significantly influence the reactivity of the pyridine core.

The pyridine ring in this molecule is highly substituted, which sterically hinders some direct reactions on the ring itself. However, the electronic effects of the substituents play a more dominant role in directing its reactivity.

Role of the Methoxy Group in Directing Reactivity

Conversely, the electron-donating nature of the methoxy group can make it a target for nucleophilic displacement, particularly if there is an activating group, such as a nitro group, on the ring. ntu.edu.sg In the absence of strong activation, the methoxy group can be cleaved under harsh acidic conditions.

Influence of the Toluidino Moiety on Reaction Pathways

The 3-toluidino group at the C2 position is also a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring. This effect further activates the ring towards electrophilic attack, particularly at the C3 and C5 positions.

The toluidino group also introduces steric bulk at the C2 position, which can influence the regioselectivity of reactions by hindering the approach of reagents to the adjacent positions. Furthermore, the nitrogen atom of the toluidino group can act as a directing group in certain metal-catalyzed reactions, facilitating C-H activation at the ortho position of the aniline (B41778) ring. rsc.org

Functional Group Interconversions of this compound

The functional groups present in this compound can be transformed into a variety of other functionalities, providing pathways to a diverse range of derivatives.

Table 1: Potential Functional Group Interconversions

| Functional Group | Reagents and Conditions | Product Functional Group |

| Nitrile (-CN) | H₂O, H⁺ or OH⁻ | Carboxylic acid (-COOH) or Amide (-CONH₂) |

| Nitrile (-CN) | LiAlH₄ or H₂, Catalyst | Primary amine (-CH₂NH₂) |

| Methoxy (-OCH₃) | Strong acid (e.g., HBr) | Hydroxyl (-OH) |

| Methoxy (-OCH₃) | Strong nucleophile (with activation) | Substituted pyridine |

Formation of Novel Heterocyclic Systems from this compound Precursors

2-Aminonicotinonitrile derivatives are valuable precursors for the synthesis of fused heterocyclic systems, particularly those containing a pyrimidine (B1678525) ring fused to the pyridine core. The presence of the amino group at C2 and the nitrile group at C3 allows for cyclocondensation reactions with various reagents. researchgate.net

One of the most common applications of 2-aminonicotinonitriles is in the synthesis of pyrimido[4,5-b]quinolines and related structures. These reactions typically involve the reaction of the 2-aminonicotinonitrile with reagents that can provide the necessary atoms to form the fused pyrimidine ring.

For instance, reaction with formamide (B127407) can lead to the formation of a 4-aminopyrido[2,3-d]pyrimidine. Similarly, condensation with urea (B33335) or thiourea (B124793) can yield the corresponding 4-oxo- or 4-thioxo-pyridopyrimidines. nih.govresearchgate.net

The general scheme for such a cyclization is as follows:

Table 2: Examples of Heterocyclic Systems from 2-Aminonicotinonitrile Precursors

| Reagent | Resulting Heterocyclic System |

| Formamide | Pyrido[2,3-d]pyrimidine |

| Urea | Pyrido[2,3-d]pyrimidin-4(3H)-one |

| Thiourea | Pyrido[2,3-d]pyrimidine-4(3H)-thione |

| Guanidine | 2,4-Diaminopyrido[2,3-d]pyrimidine |

These examples, based on the known reactivity of 2-aminonicotinonitrile scaffolds, suggest that this compound would be a viable precursor for the synthesis of a variety of substituted pyridopyrimidine derivatives with potential applications in medicinal chemistry and materials science.

Spectroscopic Characterization Techniques in the Study of 4 Methoxy 2 3 Toluidino Nicotinonitrile

Vibrational Analysis via Fourier Transform Infrared (FT-IR) Spectroscopy

This section was intended to detail the vibrational modes of the molecule. An FT-IR spectrum would reveal characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as the C≡N (nitrile), C-O-C (methoxy ether), N-H (amino), and C-H bonds within the aromatic rings. Without experimental data, a table of characteristic vibrational frequencies and their assignments cannot be compiled.

Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts

A ¹H NMR spectrum would provide information on the chemical environment of each proton in 4-Methoxy-2-(3-toluidino)nicotinonitrile. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the assignment of protons on the pyridine (B92270) and toluidino rings, as well as the methoxy (B1213986) and methyl groups. A data table summarizing these findings cannot be generated without the actual spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbons in the nitrile group, the aromatic rings, the methoxy group, and the methyl group would provide key structural information. The lack of experimental data precludes the creation of a table of ¹³C NMR chemical shifts.

Molecular Weight and Fragmentation Pattern Analysis by Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound, which has a molecular formula of C₁₅H₁₅N₃O and a calculated molecular weight of approximately 265.30 g/mol . Furthermore, the fragmentation pattern observed in the mass spectrum would offer insights into the compound's structure and stability. A detailed analysis of the mass-to-charge ratios (m/z) of fragment ions is not possible without the relevant data.

Electronic Transition Studies using Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima (λmax) in the UV-Vis spectrum would correspond to π-π* and n-π* transitions within the aromatic systems of the nicotinonitrile and toluidino moieties. This information provides insights into the conjugation and electronic properties of the compound. A data table of absorption maxima cannot be provided.

Solid-State Structural Determination via X-ray Crystallography

For a crystalline solid, single-crystal X-ray crystallography provides the definitive three-dimensional structure, including bond lengths, bond angles, and crystal packing information. This powerful technique would offer an unambiguous confirmation of the connectivity and conformation of this compound in the solid state. Without crystallographic data, a table of crystal data and structure refinement parameters cannot be generated.

Theoretical and Computational Chemistry Investigations of 4 Methoxy 2 3 Toluidino Nicotinonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties. However, specific DFT data for 4-Methoxy-2-(3-toluidino)nicotinonitrile is not found in the reviewed literature.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy gap between these two orbitals is a critical parameter for determining molecular stability and reactivity. For a detailed analysis, a data table of HOMO, LUMO, and energy gap values would be necessary, but such data is not available for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. It identifies electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. An MEP map provides a color-graded visual guide to the electrostatic potential on the molecule's surface. A specific MEP analysis for this compound has not been published.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and intensities, researchers can assign specific spectral bands to the corresponding molecular vibrations, such as stretching, bending, and torsional modes. This information is invaluable for the structural characterization of a compound. A table of predicted vibrational frequencies and their corresponding assignments for this compound is currently unavailable in the literature.

Computational NMR Chemical Shift Predictions

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These predictions are a powerful aid in the interpretation of experimental NMR spectra and are crucial for confirming the chemical structure of a molecule. The generation of a data table with predicted chemical shifts for each atom in this compound requires a dedicated computational study, which has not been located.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond GCRDs, other quantum chemical descriptors derived from computational analyses can offer deeper insights into a molecule's reactivity. These can include local reactivity descriptors, such as Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. A detailed discussion on these descriptors for this compound is contingent on the existence of a foundational computational study.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and statistical approach to develop models that correlate the chemical structure of a compound with its biological activity or chemical performance. For a molecule like this compound, QSAR can be instrumental in predicting its potential efficacy in various applications, such as medicinal chemistry, by identifying the key molecular features that influence its function.

The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is dependent on the changes in their molecular properties. These properties, known as molecular descriptors, can be steric, electronic, or hydrophobic in nature. A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known activities is compiled. In the context of this compound, this would involve synthesizing and testing a range of analogs with modifications at different positions of the molecule.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These can include parameters such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and various quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are employed to build a mathematical model that links the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For this compound and its derivatives, a QSAR model could elucidate the importance of the methoxy (B1213986) group, the toluidino moiety, and the nitrile group in determining its biological activity. For instance, a hypothetical QSAR study might reveal that increasing the hydrophobicity of the substituent on the toluidino ring positively correlates with activity, while bulky substituents on the pyridine (B92270) ring are detrimental. Such insights are invaluable for guiding the design of new, more potent compounds.

To illustrate the potential output of a QSAR study on a series of analogs of this compound, the following interactive data table presents hypothetical data. This table showcases the relationship between selected molecular descriptors and a hypothetical biological activity (e.g., IC50, the half-maximal inhibitory concentration).

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| Analog 1 | 1.5 | 3.2 | 265.31 | 4.1 |

| Analog 2 | 2.8 | 2.9 | 251.28 | 3.8 |

| Analog 3 | 0.9 | 3.8 | 279.34 | 4.5 |

| Analog 4 | 5.2 | 2.5 | 237.25 | 3.5 |

| Analog 5 | 1.1 | 3.6 | 272.33 | 4.3 |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, which is crucial for understanding its interaction with biological targets such as proteins or nucleic acids. The conformation of a molecule, or its three-dimensional shape, often dictates its biological activity.

An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, resulting in a trajectory that describes how the positions and velocities of the particles evolve over time. This allows for the exploration of the conformational landscape of the molecule, identifying low-energy, stable conformations as well as the transitions between them.

Key applications of MD simulations for this compound include:

Conformational Sampling: Identifying the most populated and energetically favorable conformations of the molecule in different environments, such as in a vacuum, in a solvent like water, or bound to a receptor.

Binding Mode Analysis: When docked into the active site of a target protein, MD simulations can refine the binding pose and predict the stability of the protein-ligand complex. This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity.

Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule, such as the rotation around the bond connecting the toluidino group to the nicotinonitrile core. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket.

The results of an MD simulation can be analyzed to extract various structural and energetic properties. For example, the root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the stability of the simulation, while the root-mean-square fluctuation (RMSF) can highlight the most flexible regions of the molecule.

The following interactive data table presents a hypothetical summary of results from a molecular dynamics simulation of this compound, illustrating the types of data that can be obtained.

| Simulation Time (ns) | Average RMSD (Å) | Average RMSF of Toluidino Ring (Å) | Potential Energy (kcal/mol) |

| 0-10 | 1.2 | 0.8 | -1520 |

| 10-20 | 1.3 | 0.9 | -1525 |

| 20-30 | 1.1 | 0.7 | -1530 |

| 30-40 | 1.2 | 0.8 | -1528 |

| 40-50 | 1.2 | 0.8 | -1529 |

This table contains hypothetical data for illustrative purposes.

Applications in Material Sciences and Chemical Processes Excluding Medicinal

Role as Intermediate Precursors in Complex Organic Syntheses

Nicotinonitrile derivatives are valuable precursors in the synthesis of more complex heterocyclic compounds. nih.gov Their chemical structure allows for a variety of transformations, making them important building blocks in organic chemistry. For instance, malononitrile (B47326) is often used as a starting material, which, through reactions like Michael addition followed by cyclization, can afford nicotinonitrile derivatives. nih.gov These derivatives can then be used to synthesize a range of other molecules, such as furopyridines, pyrazolopyridines, and pyridopyrazolopyrimidines. nih.gov

The synthesis of nicotinonitrile derivatives themselves can be achieved through various methods, including multi-component reactions. One such approach involves a four-component reaction of aldehydes, acetophenones, a nitrile source (like 3-oxo-3-phenylpropanenitrile), and ammonium (B1175870) acetate. researchgate.net This method allows for the creation of a wide range of nicotinonitrile structures under solvent-free conditions, highlighting the accessibility of these compounds as intermediates. researchgate.net The reactivity of the cyano and amino groups on the pyridine (B92270) ring allows these intermediates to be readily converted into other functional groups or fused ring systems, demonstrating their utility in building complex molecular architectures.

Evaluation as Corrosion Inhibitors for Metallic Alloys

A significant area of application for nicotinonitrile derivatives is in the protection of metallic alloys from corrosion, particularly in acidic environments. These organic compounds can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. This barrier impedes the corrosive action of the environment on the metal. ddtjournal.comnih.gov

Research has shown that various nicotinonitrile derivatives can inhibit the corrosion of mild steel, carbon steel, and brass alloys in acidic media like hydrochloric acid (HCl) and nitric acid. ddtjournal.comnih.govontosight.ai The effectiveness of these inhibitors is dependent on their concentration, the temperature, and their specific molecular structure. ddtjournal.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate their performance. ddtjournal.com Potentiodynamic polarization data often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ontosight.ai The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. ddtjournal.com

The table below summarizes findings from studies on various nicotinonitrile derivatives, showcasing their performance as corrosion inhibitors.

| Inhibitor Compound | Metallic Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration | Temperature (°C) |

|---|---|---|---|---|---|

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) | Mild Steel | 1 M HCl | 97.14 | 0.33 mM | Not Specified (308–338 K range) |

| 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) | Mild Steel | 1 M HCl | 95.23 | 0.33 mM | Not Specified (308–338 K range) |

| 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile | Brass Alloy | Nitric Acid | 96 | 180 ppm | Not Specified |

| 2-(dimethylamino)-4,6-dimethyl-nicotinonitrile | Brass Alloy | Nitric Acid | 95 | 180 ppm | Not Specified |

| 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) | Carbon Steel | 1 M HCl | Not specified, but effective | Not Specified | 25-45 |

Utilization in Analytical Chemistry as Derivatizing Reagents

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis by a particular method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This process is often employed to improve the separation and ionization efficiency of a target molecule, thereby enhancing detection sensitivity and selectivity. ddtjournal.comnih.gov Reagents are chosen to react with specific functional groups on the analyte to, for example, introduce a readily ionizable moiety or a chromophore for UV-Visible detection. ddtjournal.comlibretexts.org

While the molecular structure of 4-Methoxy-2-(3-toluidino)nicotinonitrile contains reactive sites that could potentially be used for derivatization reactions, its specific application as a derivatizing reagent is not extensively documented in the available scientific literature. The field of analytical chemistry utilizes a wide array of established reagents for various classes of compounds, and the exploration of nicotinonitrile-based structures for this purpose appears to be a niche or underexplored area.

Exploration in Functional Materials Development

The unique chemical structure of nicotinonitrile derivatives makes them candidates for the development of novel functional materials. These materials are designed to have specific, often tunable, properties that make them suitable for particular applications, including in electronics and optics. Some nicotinonitrile derivatives have been investigated for their use as electrical and optical materials. nih.gov

The development of functional materials often leverages the presence of conjugated π-systems and donor-acceptor groups within a molecule, which are characteristic features of many nicotinonitrile derivatives. These features are crucial for achieving desired electronic and photophysical properties. The versatility in synthesizing a wide array of substituted nicotinonitriles allows for the fine-tuning of these properties, opening avenues for their incorporation into advanced materials. nih.govchromatographyonline.com

Consideration in Optoelectronic Materials Research

The field of optoelectronics, which involves devices that source, detect, and control light, is a promising area for the application of nicotinonitrile derivatives. Research has indicated their potential use in nonlinear optical (NLO) materials and as fluorescent materials. nih.gov NLO materials are of great interest for applications in telecommunications, optical computing, and laser technology.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the optoelectronic properties of various organic molecules, including derivatives related to nicotinonitriles. These studies calculate key parameters that help predict a material's potential for optoelectronic applications. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (which relates to the material's conductivity and color), and hyperpolarizability (a measure of NLO activity). For instance, studies on related conjugated organic derivatives show that substitutions on the molecular framework can significantly alter these properties. The introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap and enhance the hyperpolarizability values, suggesting that compounds like this compound could be engineered for specific optoelectronic functions.

The table below presents theoretical optoelectronic data for a related class of compounds, coumarin (B35378) derivatives, to illustrate the types of properties investigated in this area of research.

| Property | Description | Significance in Optoelectronics |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates the energy required to excite an electron; affects optical and electronic properties. |

| Exciton Binding Energy (EBIND) | The energy required to separate an electron-hole pair. | Important for the efficiency of devices like solar cells and OLEDs. |

| Hyperpolarizability (β) | A measure of the nonlinear optical response of a molecule. | High values are desirable for NLO materials used in frequency conversion and optical switching. |

Future Research Directions and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes for Nicotinonitrile Derivatives

The synthesis of nicotinonitrile derivatives, which form the structural backbone of 4-Methoxy-2-(3-toluidino)nicotinonitrile, is an area ripe for innovation in green chemistry. Traditional synthetic methods often rely on harsh conditions, volatile organic solvents, and multi-step processes that generate significant waste. chemistryjournals.net Future research is increasingly directed towards developing methodologies that are not only efficient in terms of yield and time but also environmentally benign.

Key strategies in this domain include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, are inherently atom-economical. For nicotinonitriles, one-pot synthesis involving the condensation of aldehydes, ketones, malononitrile (B47326), and an ammonium (B1175870) source is a common and efficient approach. nih.govresearchgate.net

Novel Catalysis: The use of advanced catalysts can significantly improve reaction efficiency and selectivity. A notable advancement is the use of nanomagnetic metal-organic frameworks (MOFs), such as Fe3O4@MIL-53(Al)-N(CH2PO3)2, which can catalyze the four-component synthesis of nicotinonitriles under solvent-free conditions with high yields (68–90%) and short reaction times (40–60 min). nih.gov These catalysts are often reusable, adding to the sustainability of the process.

Green Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives is a cornerstone of green chemistry. chemistryjournals.net Research has shown the efficacy of bio-based solvents like eucalyptol (B1671775) in multicomponent reactions for synthesizing highly functionalized pyridines, sometimes achieving better yields than traditional solvents like chloroform (B151607) or ethanol. researchgate.net Water, supercritical fluids, and ionic liquids also represent promising media for these syntheses. chemistryjournals.net

Energy Efficiency: Methodologies such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods, leading to higher yields and purities. chemistryjournals.net

| Synthesis Strategy | Key Features | Example/Target | Reference |

| Nanomagnetic Catalysis | Solvent-free, reusable catalyst, high yields, short reaction times. | Four-component synthesis of various nicotinonitriles. | nih.gov |

| Bio-based Solvents | Use of sustainable solvents like eucalyptol. | Multicomponent synthesis of functionalized pyridines. | researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | General organic transformations, including heterocycle synthesis. | chemistryjournals.net |

| Flow Chemistry | Continuous processing, improved safety and scalability. | General organic synthesis. | chemistryjournals.net |

In-depth Mechanistic Studies of Novel Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new chemical transformations. For a molecule like this compound, which features multiple reactive sites, detailed mechanistic studies can reveal pathways for selective functionalization and provide insights into the formation of unexpected byproducts.

Future research in this area will likely leverage a combination of experimental and computational techniques:

Computational Chemistry: Density Functional Theory (DFT) has become an invaluable tool for elucidating reaction pathways, calculating transition state energies, and predicting the outcomes of reactions. rsc.org For instance, DFT simulations have been used to understand the oxidation of acrylonitrile, providing deep insights into the formation of intermediates like NCO and the subsequent pathways to N2 production. rsc.org Similar studies on the multi-step synthesis of complex nicotinonitriles could pinpoint rate-determining steps and guide the design of more efficient catalysts.

In Situ Spectroscopy: Techniques such as in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) allow researchers to monitor reactions as they occur, identifying transient intermediates that provide direct evidence for proposed mechanisms. rsc.org This experimental approach, when paired with computational modeling, offers a powerful strategy for confirming reaction pathways.

A deeper mechanistic understanding will enable chemists to move beyond serendipitous discovery towards the rational design of synthetic transformations for nicotinonitrile derivatives.

Expansion of Non-Biological Applications for this compound

While much of the research on complex heterocyclic molecules is driven by biological applications, there is significant potential for their use in materials science. researchgate.netscinito.aiekb.eg The unique electronic and structural features of the nicotinonitrile scaffold, particularly the presence of a polarizable cyano group and an extended π-system, make it a candidate for advanced materials.

Future research should explore the following non-biological applications:

Nonlinear Optical (NLO) Materials: Compounds with large hyperpolarizabilities are essential for applications in telecommunications, optical computing, and data storage. Certain nicotinonitrile derivatives have already been identified as a potential new class of NLO materials. researchgate.netresearchgate.net The specific substitution pattern of this compound, featuring both electron-donating (methoxy, toluidino) and electron-withdrawing (nitrile) groups on the pyridine (B92270) ring, is a classic design strategy for enhancing NLO properties. Systematic studies correlating structural modifications with NLO response are needed.

Electrical Materials: The π-conjugated nature of the nicotinonitrile core suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net Research could focus on synthesizing polymers or oligomers incorporating the this compound unit to investigate their charge transport properties and electroluminescence.

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are well-known for their ability to act as corrosion inhibitors for metals. They function by adsorbing onto the metal surface, forming a protective layer that blocks the action of corrosive agents. The multiple nitrogen atoms and the aromatic system in this compound make it an interesting candidate for such applications.

| Potential Application | Relevant Properties | Research Focus |

| Nonlinear Optics | High molecular hyperpolarizability, π-conjugated system. | Synthesis of derivatives and measurement of NLO coefficients. |

| Organic Electronics | Charge transport capabilities, potential for luminescence. | Incorporation into polymers for use in OLEDs or OFETs. |

| Corrosion Inhibition | Adsorption onto metal surfaces via heteroatoms. | Evaluation of inhibition efficiency on various metals. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The vastness of chemical space makes the traditional experimental approach to discovering new molecules with desired properties inefficient. rsc.org Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate this process through inverse design, where a desired property is specified, and the algorithm proposes candidate molecules. rsc.orgskoltech.ru

For this compound and its analogues, AI and ML can be applied in several ways:

Property Prediction: By training on existing databases of nitrogen-containing heterocycles, ML models can predict a wide range of physicochemical and material properties, such as solubility, thermal stability, or NLO activity. nih.govrsc.org Graph Neural Networks, for example, have proven effective at predicting material properties from molecular structures. skoltech.ru This allows for the rapid virtual screening of thousands of potential derivatives without the need for synthesis and testing.

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules optimized for specific properties. rsc.org These models could be tasked with generating novel nicotinonitrile derivatives predicted to have superior performance as NLO materials or organic semiconductors.

Synthetic Route Prediction: AI tools are being developed to perform retrosynthetic analysis, proposing viable and efficient synthetic pathways for target molecules. chemrxiv.org This can help chemists identify more sustainable and cost-effective routes for producing new derivatives of this compound. The integration of ML with robotic platforms can further automate the entire discovery cycle, from design and synthesis to testing. researchgate.net

| AI/ML Application | Technique | Objective | Reference |

| Property Prediction | Graph Neural Networks, Random Forest Regression | Predict NLO activity, electronic properties, stability. | skoltech.rursc.org |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel nicotinonitrile structures with optimized properties. | rsc.org |

| Synthesis Planning | Retrosynthesis Algorithms | Propose efficient and sustainable synthetic routes. | chemrxiv.org |

| Automated Discovery | Integration with Robotic Platforms | Accelerate the design-build-test-learn cycle for new materials. | researchgate.net |

By embracing these future research directions, the scientific community can significantly advance the understanding and application of this compound, transforming it from a singular chemical entity into a platform for developing novel, sustainable, and high-performance chemical technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.